molecular formula C16H22ClN3O5S B2824178 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide CAS No. 872986-96-4

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide

Cat. No.: B2824178
CAS No.: 872986-96-4
M. Wt: 403.88
InChI Key: RJSXICZZGBGWJH-UHFFFAOYSA-N
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Description

N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a 1,3-oxazinan core structure bearing a 4-chlorobenzenesulfonyl group and an ethanediamide (oxalamide) side chain, a motif present in several biologically active molecules . The structural architecture of this compound, particularly the 1,3-oxazinan ring linked to a sulfonamide group, is associated with potential activity on central nervous system (CNS) targets. While the specific profile of this derivative is under investigation, related compounds with the 1,3-oxazinan scaffold are studied for their interactions with voltage-gated sodium channels, which are critical for stabilizing neuronal membranes and modulating synaptic transmission . Its primary research value lies as a chemical probe for investigating ion channel function and as a key intermediate in the synthesis of more complex molecules for pharmacological screening. Researchers utilize this compound in structure-activity relationship (SAR) studies to optimize properties like potency and selectivity for potential applications in seizure and neuropathic pain research . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O5S/c1-2-8-18-15(21)16(22)19-11-14-20(9-3-10-25-14)26(23,24)13-6-4-12(17)5-7-13/h4-7,14H,2-3,8-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSXICZZGBGWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an epoxide. The reaction is typically carried out under basic conditions, such as using sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the oxazinan intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride. This reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the sulfonylated oxazinan intermediate with an oxalyl chloride derivative, such as oxalyl chloride or oxalyl bromide, in the presence of a base like pyridine. This step results in the formation of the oxalamide moiety, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine derivative.

    Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl and oxalamide groups.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, inhibiting its activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the oxalamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • The N-propyl vs. N-isopropyl substitution alters steric bulk and solubility. The branched isopropyl group may reduce crystallinity compared to the linear propyl chain .

Key Observations :

  • The target compound’s synthesis likely involves tosyl substitution (analogous to ), but yields and conditions are unspecified.
2.3 Physicochemical Properties
Property Target Compound N-isopropyl Analog Azide Analog
Molecular Weight 417.91 417.91 308.36
Melting Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Similar to target Low (azides often hydrophobic)

Key Observations :

  • The azide analog’s lower molecular weight and hydrophobicity suggest divergent applications (e.g., biocidal vs. pharmaceutical) .
  • Melting points for sulfonamide-oxazinan derivatives (e.g., 175–178°C in ) indicate thermal stability, but data for the target compound is lacking.
2.4 Spectroscopic Data and Structural Analysis
  • NMR Analysis :

    • In analogs like rapamycin derivatives, chemical shift differences in regions A (positions 39–44) and B (positions 29–36) correlate with substituent changes .
    • For the target compound, shifts in these regions would confirm the N-propyl group’s electronic effects.
  • IR Spectroscopy :

    • Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) are expected .

Functional Implications

  • Biological Activity :

    • Substituents on sulfonamide-amides (e.g., N-propyl vs. N-isopropyl) influence bioactivity. For example, propanil (N-(3,4-dichlorophenyl)propanamide) is a herbicide, while iprodione (a triazolecarboxamide) is a fungicide .
    • The target compound’s 4-chlorobenzenesulfonyl group may confer antimicrobial properties, as seen in related sulfonamides .
  • Lumping Strategy :

    • Compounds with similar oxazinan-sulfonamide cores (e.g., CAS 872862-53-8 and 872722-84-4) may be grouped for reactivity studies, reducing computational/modeling complexity .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reagents for incorporating the 4-chlorobenzenesulfonyl group into the oxazinan scaffold?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the 1,3-oxazinan ring, followed by sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile). Key intermediates are purified via column chromatography. Critical reagents include coupling agents (e.g., trichloroisocyanuric acid for sulfonamide bond formation) and solvents like DMSO for solubility optimization .
  • Example Table :

StepReagent/ConditionPurposeReference
14-Chlorobenzenesulfonyl chlorideSulfonyl group incorporation
2K₂CO₃, CH₃CNBase for deprotonation

Q. Which spectroscopic techniques are most effective for structural confirmation, and how are spectral discrepancies resolved?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystals are obtainable) for absolute configuration. Conflicting data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under standardized conditions (dry solvents, inert atmosphere) and cross-validating with computational NMR prediction tools .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxazinan ring in nucleophilic or electrophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density of the oxazinan ring to identify reactive sites. Pairing this with molecular docking studies helps predict interactions with biological targets (e.g., enzymes). Experimental validation involves synthesizing derivatives with targeted substitutions and comparing their reactivity/activity profiles .

Q. What experimental strategies address contradictions in reported biological activity data for sulfonamide-oxazinan analogs?

  • Methodological Answer :

  • Standardize bioassays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for compound purity (>95% by HPLC).
  • Environmental factors : Assess stability under varying pH/temperature (e.g., 25°C vs. 37°C) to identify degradation products that may alter activity .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. How can reaction conditions be optimized to suppress side products during oxazinan ring formation?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading. Monitor reaction progress via HPLC-MS to quantify intermediates. Evidence from analogous sulfonamide syntheses shows that lower temperatures (50°C) and polar aprotic solvents reduce byproduct formation by 30–40% .

Data Analysis & Mechanistic Questions

Q. What methodologies are recommended for studying the environmental fate of this compound in ecotoxicological assays?

  • Methodological Answer : Follow protocols from long-term environmental studies:

  • Abiotic degradation : Expose the compound to UV light or hydrolytic conditions (pH 3–9) and analyze degradation products via LC-QTOF-MS.
  • Biotic transformation : Use soil microcosms to assess microbial metabolism, referencing standardized frameworks (e.g., OECD 307 guidelines) .

Q. How can solubility limitations be overcome in biological assays?

  • Methodological Answer : Use co-solvents (e.g., 10% DMSO in PBS) or formulate the compound as a nanoparticulate suspension (e.g., via solvent evaporation). Solubility is quantified using nephelometry or HPLC-UV under physiologically relevant conditions (pH 7.4, 37°C) .

Contradiction Resolution

Q. How do structural variations in sulfonamide analogs influence bioactivity, and how can these be systematically compared?

  • Methodological Answer : Create a structure-activity relationship (SAR) table comparing analogs with substituent changes (e.g., halogen position, alkyl chain length). For example, replacing the 4-chloro group with 4-fluoro () reduces steric hindrance, potentially enhancing target binding. Validate using surface plasmon resonance (SPR) for binding affinity measurements .

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